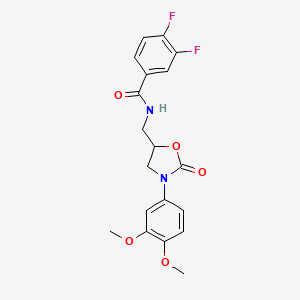

N-((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3,4-difluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves reactions of 3,4-dimethoxyphenylethylamine (homoveratrylamine) and N-substituted α-amino acids . A general method for synthesizing amides involves equimolar amounts of homoveratrylamine and N-benzoylamino acids dissolved in methanol to complete salt formation. The resulting salt is then heated at 175–178°C on a glycerin bath for 2–4 hours .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a Log Kow (KOWWIN v1.67 estimate) of 2.50, a boiling point of 475.79°C (Adapted Stein & Brown method), and a melting point of 201.29°C (Mean or Weighted MP) .Aplicaciones Científicas De Investigación

- Application : N-[(3,4-dimethoxyphenyl)methyleneamino]-4-hydroxy-benzamide (DMHB) acts as a corrosion inhibitor for mild steel. In 0.5 M H2SO4 and 0.5 M HCl, DMHB significantly enhances corrosion resistance. It achieves maximum inhibition efficiency of 86% in H2SO4 and 81% in HCl at a concentration of 3 × 10^(-3) M at 303 K. Density functional theory (DFT) calculations support its potential as a corrosion inhibitor .

- Procedure : Starting material N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide was prepared by coupling 3-nitro-4-(propylamino)benzoic acid with p-Anisidine using N,N,N’,N’-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) as a coupling agent in the presence of N-Methylmorpholine (NMM) base in DMF medium .

Corrosion Inhibition

Anticancer Properties

Synthesis of Hydrazones

Derivatives for Corrosion Inhibition

Mechanochemical Synthesis

Safety and Hazards

Mecanismo De Acción

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3,4-difluorobenzamide. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets .

Propiedades

IUPAC Name |

N-[[3-(3,4-dimethoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3,4-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N2O5/c1-26-16-6-4-12(8-17(16)27-2)23-10-13(28-19(23)25)9-22-18(24)11-3-5-14(20)15(21)7-11/h3-8,13H,9-10H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZMANIXTYATSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CC(OC2=O)CNC(=O)C3=CC(=C(C=C3)F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F2N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorobenzyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrazin-2(1H)-one](/img/structure/B2629526.png)

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2629528.png)

![4-oxo-N-(4-sulfamoylphenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2629530.png)

![N-[3-(2-methoxyethylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2629538.png)

![2-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide](/img/structure/B2629539.png)